3'-DMTr-dG(iBu)
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Overview
Description
3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) is a nucleoside used in the synthesis of nucleic acids. It is particularly utilized in the creation of antiviral agents for the research of viral infections such as hepatitis B virus and hepatitis D virus. Additionally, it is employed in the development of oligonucleotides aimed at combating Alzheimer’s disease and other tauopathies .
Preparation Methods
The synthesis of 3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) involves several steps. The compound is typically prepared by protecting the hydroxyl groups of 2’-deoxyguanosine with dimethoxytrityl groups. The isobutyryl group is then introduced to protect the amino group. The reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as iodine in the presence of water.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of nucleic acids and oligonucleotides.
Biology: The compound is employed in the study of viral infections, particularly hepatitis B virus and hepatitis D virus.
Medicine: It is used in the development of antiviral agents and oligonucleotides for the treatment of Alzheimer’s disease and other tauopathies.
Industry: The compound is utilized in the production of nucleic acid-based therapeutics
Mechanism of Action
The mechanism of action of 3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) involves its incorporation into nucleic acids. The compound acts as a building block for the synthesis of nucleic acids, which are essential for various biological processes. The molecular targets include viral genomes and tau proteins, and the pathways involved are related to nucleic acid synthesis and protein aggregation .
Comparison with Similar Compounds
3’-Dimethoxytrityl-2’-deoxyguanosine (isobutyryl) is unique due to its specific protective groups and its application in the synthesis of nucleic acids. Similar compounds include:
3’-Dimethoxytrityl-2’-deoxyadenosine: Used in the synthesis of nucleic acids but with different protective groups.
3’-Dimethoxytrityl-2’-deoxycytidine: Another nucleoside used in nucleic acid synthesis with distinct protective groups.
3’-Dimethoxytrityl-2’-deoxythymidine: Similar in function but with different base and protective groups
Properties
Molecular Formula |
C44H54N7O8P |
---|---|
Molecular Weight |
839.9 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(37(58-38)26-57-60(56-24-12-23-45)51(29(3)4)30(5)6)59-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1 |
InChI Key |
HCHOJHBZGFLHSP-MMROLVBFSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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